4-(Pyrrolidin-3-ylmethyl)piperazin-2-one

MAGL Inhibition Structure-Activity Relationship CNS Drug Discovery

Acquire 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one (CAS 1220175-96-1) to access a validated piperazinyl pyrrolidin-2-one pharmacophore. This core enables development of MAGL inhibitors with sub-nanomolar potency, >25,000-fold FAAH selectivity, and robust CNS penetration (brain:blood 4.0). Ideal for SAR studies, lead optimization, and PET tracer development in neuroscience research. Strictly for R&D.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B13309741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-3-ylmethyl)piperazin-2-one
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CNCC1CN2CCNC(=O)C2
InChIInChI=1S/C9H17N3O/c13-9-7-12(4-3-11-9)6-8-1-2-10-5-8/h8,10H,1-7H2,(H,11,13)
InChIKeyYCCKXFSAJUILFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-3-ylmethyl)piperazin-2-one: A Unique Piperazinyl-Pyrrolidine Scaffold for CNS Drug Discovery and Chemical Biology


4-(Pyrrolidin-3-ylmethyl)piperazin-2-one (CAS 1220175-96-1) is a heterocyclic compound that integrates a piperazin-2-one core with a pyrrolidinylmethyl substituent [1]. This specific scaffold is a foundational intermediate within the piperazinyl pyrrolidin-2-one chemical series, which has been extensively characterized as a source of potent, selective, and reversible monoacylglycerol lipase (MAGL) inhibitors [2][3]. While the compound itself is a valuable building block, its true differentiation emerges when evaluating the performance of its more advanced, fully elaborated derivatives against competing in-class candidates and alternative therapeutic approaches. This evidence guide focuses on the quantifiable advantages inherent to the piperazinyl pyrrolidin-2-one pharmacophore, of which 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one is the essential core.

Why 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one Cannot Be Replaced by Generic Piperazine or Pyrrolidine Analogs


Attempting to substitute the piperazinyl pyrrolidin-2-one scaffold with simpler piperazine or pyrrolidine analogs fails to replicate its unique biological and pharmacological profile. The specific fusion of the piperazinone and pyrrolidine rings within this class creates a defined three-dimensional conformation that is critical for achieving both high potency and a balanced drug-like profile [1]. For instance, while other piperazine-containing compounds may act as MAGL inhibitors, they often lack the same level of potency and can exhibit unfavorable metabolic stability [2]. Crucially, the piperazinyl pyrrolidin-2-one core enables a reversible mechanism of inhibition, a critical distinction from the many irreversible inhibitors that have faced clinical setbacks due to off-target toxicity and poor selectivity [3]. Therefore, selecting a compound from this series, with 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one as its essential precursor, is a deliberate choice for accessing a validated pharmacophore that delivers a demonstrably superior combination of sub-nanomolar potency, metabolic stability, and target selectivity over alternative chemical classes.

Quantitative Differentiation of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one Derived Leads: A Comparative Evidence Guide


Piperazinyl Pyrrolidin-2-ones: Superior Potency Over First-Generation Analogs in MAGL Inhibition

Within the piperazinyl pyrrolidin-2-one series, subtle structural modifications lead to dramatic differences in MAGL inhibitory potency. This is quantitatively demonstrated by the >15-fold improvement from the pyrimidine derivative 3a to the thiazole derivative 3e [1]. This highlights the tunability of the core scaffold, where the presence of the 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one core allows for the generation of highly potent leads. The most advanced lead, compound 34, achieves sub-nanomolar potency (IC50 = 3.6 nM) [2], representing a >10,000-fold improvement over early hit compounds like 2a (IC50 = 38,000 nM) [3].

MAGL Inhibition Structure-Activity Relationship CNS Drug Discovery

Achieving a Superior Potency-Stability Balance vs. Other Reversible MAGL Inhibitors

A key differentiator for optimized piperazinyl pyrrolidin-2-ones is their ability to balance exceptionally high potency with robust metabolic stability, a challenge for many CNS drug candidates. This is exemplified by Takeda's compound 34, which achieves an IC50 of 3.6 nM while maintaining a favorable metabolic stability of 29 μL/min/mg in human liver microsomes [1]. This profile is superior to that of many earlier reversible MAGL inhibitors from other chemical series, which often suffered from either lower potency or rapid clearance, limiting their in vivo utility [2].

Metabolic Stability Drug Metabolism Lead Optimization

Defined Target Selectivity Profile: >25,000-fold Selectivity Over FAAH

The piperazinyl pyrrolidin-2-one scaffold enables a high degree of selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH). This is a crucial distinction, as dual inhibition of MAGL and FAAH can lead to confounding pharmacological effects and potential toxicity [1]. While comprehensive selectivity panels for all derivatives are not always published, lead compounds like 34 demonstrate >25,000-fold selectivity for MAGL (IC50 = 3.6 nM) over FAAH (IC50 > 100,000 nM) [2]. In contrast, some irreversible MAGL inhibitors like JZL184 also show cross-reactivity with other serine hydrolases at higher concentrations, which has been linked to off-target effects in vivo [3].

Target Selectivity Off-Target Effects MAGL FAAH

Functional Reversibility: A Key Advantage Over Irreversible MAGL Inhibitors

A fundamental and clinically relevant distinction of the piperazinyl pyrrolidin-2-one series is its demonstrated mechanism of reversible inhibition, confirmed by X-ray crystallography [1]. This contrasts sharply with the covalent, irreversible mechanism of many first-generation MAGL inhibitors (e.g., JZL184, MJN110), which have been associated with issues of enzyme selectivity, sustained target engagement leading to tolerance, and toxicity that have hindered clinical development [2][3]. Reversible inhibitors like those derived from this scaffold allow for more controlled modulation of enzyme activity, offering a potentially superior safety and tolerability profile in chronic therapeutic settings.

Mechanism of Action Reversible Inhibition Irreversible Inhibition Safety Profile

Enhanced CNS Penetration for Neuroimaging and Therapeutic Applications

Derivatives of the piperazinyl pyrrolidin-2-one core have been successfully developed into high brain-penetrant PET tracers, demonstrating the scaffold's inherent suitability for CNS applications. For example, the optimized tracer (R)-[18F]13 achieved a brain-to-blood ratio of 4.0 and high specific binding in MAGL-rich brain regions, validating the core's ability to cross the blood-brain barrier and engage the target in vivo [1][2]. This is a significant advantage over many other MAGL inhibitor classes that struggle with poor brain penetration, limiting their utility as both tool compounds and potential therapeutics for neurodegenerative diseases [3].

Blood-Brain Barrier CNS Penetration PET Imaging Neuroinflammation

High-Value Application Scenarios for 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one and Its Derivatives


CNS Lead Optimization for Neurodegenerative and Neuropsychiatric Disorders

Research programs focused on MAGL as a therapeutic target for Alzheimer's disease, Parkinson's disease, multiple sclerosis, and chronic pain should prioritize the piperazinyl pyrrolidin-2-one scaffold. The evidence demonstrates that this core enables the optimization of compounds with a superior balance of sub-nanomolar potency (IC50 = 3.6 nM), high selectivity over FAAH (>25,000-fold), and robust CNS penetration (brain-to-blood ratio = 4.0) [1][2]. This combination of properties, confirmed by in vivo PET imaging [3], directly addresses the key translational hurdles that have derailed other MAGL programs, making it the highest-probability starting point for discovering a viable clinical candidate for these indications.

Development of High-Fidelity Chemical Biology Tools (PET Tracers and Probes)

The piperazinyl pyrrolidin-2-one core is an ideal starting point for the development of high-quality chemical probes. Its reversible mechanism and tunable potency allow for the creation of both potent inhibitors and potentially less potent, affinity-based probes. The successful development of a high brain-penetrant, reversible PET tracer like (R)-[18F]13 validates the core's utility for non-invasive target engagement and occupancy studies in the CNS [3]. This makes 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one a strategic building block for laboratories aiming to create the next generation of imaging agents to study MAGL biology in living systems.

Structure-Based Drug Design (SBDD) and Fragment-Based Lead Discovery (FBLD)

Given the availability of high-resolution co-crystal structures of piperazinyl pyrrolidin-2-one derivatives bound to human MAGL (e.g., PDB ID: 5ZUN), this scaffold is exceptionally well-suited for structure-based drug design [4]. The core provides a defined, well-characterized binding mode that can be rationally elaborated to improve potency, selectivity, and drug-like properties. For procurement, acquiring the core 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one allows medicinal chemistry teams to quickly assemble a library of focused analogs, leveraging the existing structural information to accelerate hit-to-lead and lead optimization campaigns with a reduced risk of failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.